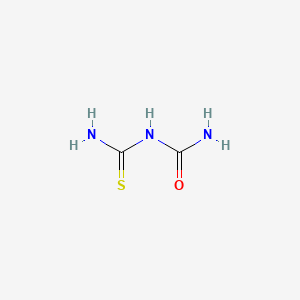

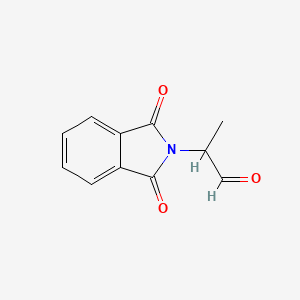

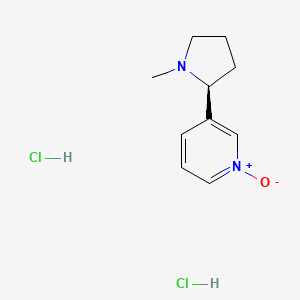

![molecular formula C8H9ClN4 B3050105 5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 2369-79-1](/img/structure/B3050105.png)

5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

説明

“5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine” is a type of pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention in material science recently due to their significant photophysical properties .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

The structure of 5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been determined by X-ray crystallography . The compound crystallizes in the space group P −1 with two molecules in the asymmetric unit solvated with one molecule of the acetic acid . In the crystal, molecules A and B are linked into R 2 2 (9) hydrogen bonded rings and these rings form chains parallel to [101] .Chemical Reactions Analysis

The chemical reactions of pyrazolo[1,5-a]pyrimidines involve various steps including condensation, cyclization, elimination, and acylation . These reactions are crucial for the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines .科学的研究の応用

Synthetic and Medicinal Aspects

Pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocycle in drug discovery, showcasing a wide range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, and radiodiagnostics. This class of compounds has drawn significant attention for structure-activity relationship (SAR) studies, leading to the development of various drug-like candidates for different disease targets. The synthetic strategies employed for pyrazolo[1,5-a]pyrimidine derivatives have been extensively outlined, providing a foundation for further exploitation by medicinal chemists in developing potential drug candidates (Cherukupalli et al., 2017).

Heterocyclic Catalysts in Synthesis

The synthesis of pyranopyrimidine scaffolds, closely related to pyrazolo[1,5-a]pyrimidines, involves the application of hybrid catalysts such as organocatalysts, metal catalysts, and green solvents. This review highlights the synthetic pathways and the application of these catalysts in creating a wide range of pyranopyrimidine derivatives, showcasing the broad synthetic applicability of this class of compounds (Parmar et al., 2023).

Regio-Orientation and Selectivity

The review on the regio-orientation and regioselectivity in the synthesis of pyrazolo[1,5-a]pyrimidines from aminopyrazoles and 1,3-bielectrophilic reagents provides insights into the challenges and controversies associated with the structural existence of these compounds. Understanding the regio-orientation is crucial for the synthesis of highly specific and targeted therapeutic agents (Mohamed & Mahmoud, 2019).

Biological Significance and Optical Sensors

Pyrimidine derivatives, part of the broader family including pyrazolo[1,5-a]pyrimidines, have been identified as exquisite sensing materials with a range of biological and medicinal applications. The ability of these derivatives to form both coordination and hydrogen bonds makes them suitable as sensing probes, demonstrating the versatility of this class of compounds beyond traditional therapeutic uses (Jindal & Kaur, 2021).

Anticancer Applications

Pyrazoline derivatives, which share a similar heterocyclic framework with pyrazolo[1,5-a]pyrimidines, exhibit a wide range of biological activities, including anticancer properties. These compounds have been the subject of extensive research, highlighting their significance in the development of new anticancer agents. The review on pyrazoline derivatives underscores the ongoing interest and potential for these compounds in cancer therapy (Ray et al., 2022).

将来の方向性

The future directions in the research of pyrazolo[1,5-a]pyrimidines include the development of new synthetic routes and the exploration of their potential applications in medicinal chemistry and material science . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

作用機序

Target of Action

Similar compounds, such as pyrazolo[1,5-a]pyrimidine derivatives, have been reported to have a high impact in medicinal chemistry .

Mode of Action

It’s worth noting that pyrazolo[1,5-a]pyrimidine derivatives have been found to exhibit significant enzymatic inhibitory activity .

Biochemical Pathways

Related compounds have been noted for their significant photophysical properties, suggesting potential interactions with light-sensitive biochemical pathways .

Result of Action

Related compounds have shown significant inhibitory activity, suggesting potential therapeutic applications .

特性

IUPAC Name |

5-chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN4/c1-4-5(2)12-13-7(10)3-6(9)11-8(4)13/h3H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGRJCUVPNQLTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2N=C(C=C(N2N=C1C)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857172 | |

| Record name | 5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2369-79-1 | |

| Record name | 5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]ethanol](/img/structure/B3050036.png)

![3H-Benz[e]indene](/img/structure/B3050040.png)